molecular formula C8H12ClN3OS B2379247 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391864-30-5

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B2379247
CAS RN: 391864-30-5
M. Wt: 233.71
InChI Key: FJQSBRGVBCYWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound with the empirical formula C7H10ClN3OS . It is a derivative of thiadiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have been synthesized by reaction of piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles . Another study reported the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide by exploiting the reactivity of cyanomethylene functionality .


Molecular Structure Analysis

The molecular weight of this compound is 219.69 . The InChI string is 1S/C7H10ClN3OS/c1-4(2)6-10-11-7(13-6)9-5(12)3-8/h4H,3H2,1-2H3,(H,9,11,12) .

Scientific Research Applications

Herbicidal Activity

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide and its derivatives have been explored for their potential applications in agriculture, particularly as herbicides. Research has shown that certain compounds synthesized from this chemical have effective herbicidal properties. For instance, studies on similar compounds have demonstrated significant inhibitory effects on weed growth, suggesting potential utility in controlling unwanted vegetation in agricultural settings. These findings are supported by investigations into the crystal structure and activity relationships of such compounds, which contribute to our understanding of how they can be optimized for better herbicidal efficacy (Liu et al., 2008).

Corrosion Inhibition

The chemical structure related to this compound has been evaluated for its corrosion inhibition properties. Studies involving quantum chemical and molecular dynamics simulation suggest that derivatives of this compound could serve as effective corrosion inhibitors for metals like iron. These investigations provide insights into the molecular interactions that contribute to the inhibition process, offering a pathway to developing more durable and corrosion-resistant materials (Kaya et al., 2016).

Antimicrobial and Cytotoxic Activities

Research into thiadiazole derivatives, including structures related to this compound, has revealed promising antimicrobial and cytotoxic activities. These studies have identified compounds that exhibit significant antibacterial and anticandidal effects, alongside notable cytotoxicity against certain cancer cell lines. The development of these derivatives for medical applications could lead to new therapeutic agents for treating infections and cancer (Dawbaa et al., 2021).

properties

IUPAC Name

2-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-4(2)7-11-12-8(14-7)10-6(13)5(3)9/h4-5H,1-3H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQSBRGVBCYWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.